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Compound of Interest

Compound Name: FR 113680

Cat. No.: B1674002 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing FR 113680, a selective tachykinin

neurokinin-1 (NK1) receptor antagonist, in in vitro assays.

Frequently Asked Questions (FAQs)
Q1: What is FR 113680 and what is its primary mechanism of action?

A1: FR 113680 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] Its

primary mechanism of action is to competitively inhibit the binding of the endogenous ligand,

Substance P (SP), to the NK1 receptor, thereby blocking its downstream signaling pathways.[2]

Q2: What are the key signaling pathways activated by the NK1 receptor?

A2: The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11

and Gs proteins.[3][4][5][6]

Gq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG

activates protein kinase C (PKC).[5][6]

Gs Pathway: Activation stimulates adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP) levels.[3][7]
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Q3: In which in vitro assays can FR 113680 be used?

A3: FR 113680 can be used in a variety of in vitro assays to study NK1 receptor function and

antagonism. Common assays include:

Guinea Pig Ileum Contraction Assay: To assess the inhibitory effect of FR 113680 on

Substance P-induced smooth muscle contraction.[2]

Calcium Mobilization Assays: To measure the blockade of Substance P-induced intracellular

calcium release in cells expressing the NK1 receptor.[7][8]

cAMP Accumulation Assays: To determine the inhibition of Substance P-mediated cAMP

production.[4][7][9]

Receptor Binding Assays: To determine the binding affinity of FR 113680 to the NK1

receptor.

Q4: What is the reported in vitro potency of FR 113680?

A4: In a guinea-pig ileum contraction assay, FR 113680 exhibited competitive antagonism with

a pA2 value of 7.53 against Substance P.[2]

Troubleshooting Guides
This section provides solutions to common issues that may be encountered when using FR
113680 in in vitro assays.
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Problem Possible Cause Suggested Solution

Low or no antagonist activity

Incorrect concentration range:

The concentrations of FR

113680 used may be too low

to effectively antagonize the

NK1 receptor.

Perform a dose-response

curve to determine the optimal

concentration range. Start with

a broad range (e.g., 1 nM to 10

µM) to establish the IC50.

Degradation of FR 113680: As

a peptide-based compound,

FR 113680 may be susceptible

to degradation by proteases in

the cell culture medium or due

to improper storage.

Prepare fresh stock solutions

for each experiment. Store

lyophilized peptide at -20°C or

-80°C. Avoid repeated freeze-

thaw cycles of stock solutions.

Consider using protease

inhibitors in the assay buffer if

degradation is suspected.

Poor solubility: The compound

may not be fully dissolved in

the assay medium, leading to

a lower effective concentration.

Ensure complete dissolution of

the lyophilized powder. See

the "Experimental Protocols"

section for recommended

solvents. Sonication may aid in

dissolution. Visually inspect for

any precipitates.

High background signal or off-

target effects

Non-specific binding: At high

concentrations, FR 113680

might exhibit off-target effects

by binding to other receptors

or cellular components.

Use the lowest effective

concentration of FR 113680

based on your dose-response

experiments. Test the

antagonist against other

related receptors (e.g., NK2,

NK3) to confirm its selectivity.
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Solvent-induced effects: The

solvent used to dissolve FR

113680 (e.g., DMSO) may

have its own biological effects

on the cells.

Include a vehicle control in

your experiments (assay

medium with the same

concentration of the solvent

used for FR 113680). The final

solvent concentration should

typically be kept below 0.5%.

Variability between

experiments

Inconsistent cell conditions:

Variations in cell passage

number, density, or health can

affect receptor expression and

signaling.

Use cells within a consistent

passage number range. Seed

cells at a uniform density for all

experiments. Ensure cells are

healthy and in the logarithmic

growth phase.

Inaccurate pipetting: Errors in

preparing serial dilutions can

lead to significant variability in

the final compound

concentrations.

Use calibrated pipettes and

proper pipetting techniques.

Prepare a fresh dilution series

for each experiment.

Quantitative Data Summary
Compound Assay Species Parameter Value Reference

FR 113680

Substance P-

induced ileum

contraction

Guinea Pig pA2 7.53 [2]

Experimental Protocols
Reconstitution of Lyophilized FR 113680

Determine the required stock concentration.

Choose an appropriate solvent. For peptide-based compounds like FR 113680, Dimethyl

Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.
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Reconstitute the peptide. Briefly centrifuge the vial to ensure the powder is at the bottom.

Add the calculated volume of DMSO to the vial to achieve the desired stock concentration

(e.g., 10 mM).

Ensure complete dissolution. Gently vortex or sonicate the vial until the powder is completely

dissolved. Visually inspect the solution for any particulates.

Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C or -80°C.

Guinea Pig Ileum Contraction Assay
This protocol is a standard method for assessing the effect of NK1 receptor antagonists on

smooth muscle contraction.

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed

in a petri dish containing Tyrode's solution. The lumen is gently flushed to remove intestinal

contents.

Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's

solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2). One end of the

tissue is attached to a fixed hook, and the other end is connected to an isotonic force

transducer.

Equilibration: Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at

least 30-60 minutes, with washes every 15 minutes.

Antagonist Incubation: Add the desired concentrations of FR 113680 to the organ bath and

incubate for a predetermined period (e.g., 20-30 minutes).

Agonist Stimulation: Add increasing concentrations of Substance P to the organ bath to

construct a cumulative concentration-response curve.

Data Analysis: The contractile responses are recorded, and the pA2 value is calculated using

a Schild plot analysis to quantify the potency of FR 113680.

Intracellular Calcium Mobilization Assay
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This assay measures the ability of FR 113680 to block Substance P-induced increases in

intracellular calcium.

Cell Culture: Culture cells endogenously or recombinantly expressing the NK1 receptor (e.g.,

HEK293, U373MG cells) in a suitable medium. Seed the cells in a 96-well black-walled,

clear-bottom plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4

AM) according to the manufacturer's instructions.

Antagonist Incubation: Wash the cells and add various concentrations of FR 113680.

Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a

fixed concentration of Substance P (typically the EC80) to all wells simultaneously and

measure the fluorescence intensity over time.

Data Analysis: The increase in fluorescence intensity corresponds to the increase in

intracellular calcium. Calculate the percentage of inhibition by FR 113680 at each

concentration and determine the IC50 value.

cAMP Accumulation Assay
This assay determines the effect of FR 113680 on the Gs-mediated signaling of the NK1

receptor.

Cell Culture: Culture cells expressing the NK1 receptor in a suitable medium.

Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation. Then, add different concentrations of FR 113680 and incubate.

Agonist Stimulation: Stimulate the cells with a fixed concentration of a Gs-activating agonist

for the NK1 receptor (or a co-agonist if SP primarily signals through Gq in the chosen cell

line).

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a

commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
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Data Analysis: Generate a dose-response curve for the inhibition of cAMP accumulation by

FR 113680 and calculate the IC50 value.
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Caption: NK1 Receptor Signaling Pathway and Point of Inhibition by FR 113680.
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Caption: Experimental Workflow for an In Vitro Calcium Mobilization Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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